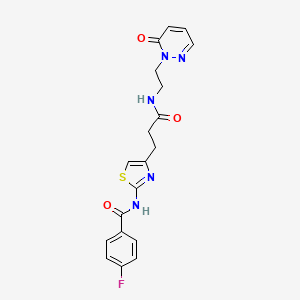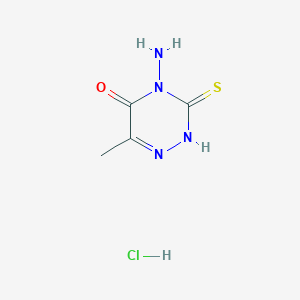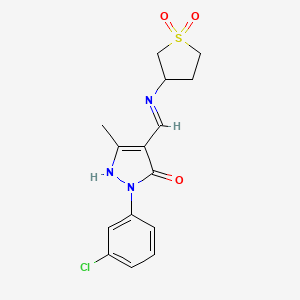
4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound often investigated for its potential pharmacological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the preparation of intermediate compounds. Typically, the synthesis begins with the formation of the thiazole ring, followed by the incorporation of the benzamide moiety and subsequent fluorination.
Formation of Thiazole Ring: : The starting materials might include a halogenated benzene derivative and a thioamide. These react under conditions of cyclization to form the thiazole ring.
Incorporation of Benzamide Moiety: : A subsequent step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the benzamide structure.
Fluorination: : The final step introduces the fluorine atom, usually through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to improve yield and reduce production costs. Continuous flow synthesis and the use of catalysis are common strategies to scale up the production efficiently. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone moiety.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can take place, given the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), Amines for nucleophilic substitutions
Major Products Formed
The reactions typically result in various functionalized derivatives of the original compound, each with potentially different biological activities.
Applications De Recherche Scientifique
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is explored in various fields:
Chemistry: : Its unique structure makes it a suitable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its interaction with specific molecular targets. Studies often focus on its effects on cancer cells, bacterial infections, and other diseases.
Industry: : Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action is often related to its ability to bind to specific enzymes or receptors. For instance:
Enzyme Inhibition: : May act as an inhibitor for certain enzymes involved in disease pathways.
Receptor Binding: : Potential to bind to receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-(3-oxopropyl)thiazol-2-yl)benzamide
N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
4-Fluoro-N-(4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
Uniqueness
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide stands out due to the specific placement of the fluorine atom, which can significantly impact its biological activity and chemical reactivity compared to its non-fluorinated analogs.
Propriétés
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-[2-(6-oxopyridazin-1-yl)ethylamino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c20-14-5-3-13(4-6-14)18(28)24-19-23-15(12-29-19)7-8-16(26)21-10-11-25-17(27)2-1-9-22-25/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVPFUHVGUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)

